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Compound of Interest

Compound Name: HCV-1 e2 Protein (484-499)

Cat. No.: B15565817

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an indirect Enzyme-Linked
Immunosorbent Assay (ELISA) designed to detect antibodies specific to the Hepatitis C Virus
(HCV) envelope protein 2 (e2) epitope (amino acids 484-499). This peptide is a conserved
region within the HCV e2 protein and is a target for the host immune response. The following
protocol is intended for research use only and is adaptable for screening human serum or
plasma for the presence of anti-HCV e2 (484-499) antibodies.

Principle of the Assay

This indirect ELISA is a solid-phase immunoassay that detects the presence of antibodies
against a specific antigen. The wells of a microtiter plate are coated with the synthetic HCV-1
e2 (484-499) peptide. When a serum or plasma sample containing antibodies specific to this
peptide is added to the wells, the antibodies bind to the immobilized peptide. Unbound
components are washed away. A secondary antibody, conjugated to an enzyme such as
horseradish peroxidase (HRP) and specific for human IgG, is then added. This enzyme-
conjugated antibody binds to the primary antibodies captured on the plate. After another
washing step to remove unbound conjugate, a substrate solution is added. The enzyme
catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional
to the amount of specific antibody present in the sample. The reaction is stopped, and the
absorbance is measured using a microplate reader.
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Data Presentation

Table 1: Representative ELISA Performance
Characteristics

Parameter Value Reference
Sensitivity 93% [1]
Specificity >95% [1]

Assay Type Indirect ELISA N/A

] Synthetic HCV-1 e2 Protein
Antigen ] N/A
(484-499) Peptide

Sample Type Human Serum or Plasma N/A

Note: The sensitivity and specificity data are representative of peptide-based EIAs for HCV
antibody detection and may vary depending on the specific experimental conditions and
sample cohort.

Table 2: Example Absorbance Data for an HCV-1 e2 (484-
499) El ISA

Sample ID Sample Type Dilution Absorbance Result
(OD at 450 nm)
1 Negative Control ~ 1:100 0.085 Negative
2 Negative Control ~ 1:100 0.092 Negative
3 Positive Control 1:100 1.854 Positive
4 Positive Control 1:100 1.921 Positive
5 Test Sample A 1:100 0.150 Negative
6 Test Sample B 1:100 1.233 Positive
7 Test Sample C 1:100 0.897 Positive
8 Test Sample D 1:100 0.112 Negative
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Note: The cutoff for a positive result is typically determined by calculating the mean of the
negative controls plus 2 or 3 standard deviations. For this example, a cutoff of 0.200 could be
used.

Experimental Protocols

Materials and Reagents
o HCV-1 e2 Protein (484-499) synthetic peptide

e 96-well high-binding ELISA plates

o Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6

o Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

o Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST

e Sample Diluent: 1% non-fat dry milk or 0.1% BSA in PBST

e Human serum or plasma samples (test samples, positive controls, and negative controls)
e Secondary Antibody: HRP-conjugated goat anti-human IgG

e Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

e Stop Solution: 2N Sulfuric Acid (H2S0a)

» Microplate reader capable of measuring absorbance at 450 nm

Assay Protocol

e Peptide Coating:

o Dilute the HCV-1 e2 (484-499) peptide to a final concentration of 1-10 pug/mL in Coating
Buffer.

o Add 100 pL of the diluted peptide solution to each well of a 96-well ELISA plate.
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o Incubate the plate overnight at 4°C or for 2 hours at 37°C.
Washing:

o Aspirate the coating solution from the wells.

o Wash the wells three times with 200 pL of Wash Buffer per well.
Blocking:

o Add 200 uL of Blocking Buffer to each well to block non-specific binding sites.
o Incubate for 1-2 hours at room temperature.

Washing:

o Aspirate the blocking solution.

o Wash the wells three times with 200 uL of Wash Buffer per well.
Sample Incubation:

o Dilute the serum or plasma samples (including positive and negative controls) 1:100 in
Sample Diluent.

o Add 100 pL of the diluted samples to the appropriate wells.

o Incubate for 1 hour at 37°C.

Washing:

o Aspirate the samples from the wells.

o Wash the wells five times with 200 pL of Wash Buffer per well.
Secondary Antibody Incubation:

o Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Sample Diluent
according to the manufacturer's instructions.
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o Add 100 pL of the diluted secondary antibody to each well.

o Incubate for 1 hour at 37°C.

Washing:

o Aspirate the secondary antibody solution.

o Wash the wells five times with 200 pL of Wash Buffer per well.

Substrate Development:

o Add 100 pL of TMB substrate to each well.

o Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color
development.

Stopping the Reaction:

o Add 50 pL of 2N Sulfuric Acid to each well to stop the reaction. The color will change from
blue to yellow.

Reading the Plate:

o Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes
of adding the stop solution.

Mandatory Visualizations

Plate Coating Blocking Sample Incubation Secondary Antibody Detection
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Caption: Indirect ELISA workflow for detecting anti-HCV e2 antibodies.
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Caption: Principle of the indirect ELISA for antibody detection.
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o 1. fda.gov [fda.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for HCV-1 e2 Protein
(484-499) ELISA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565817#hcv-1-e2-protein-484-499-elisa-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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